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. . Objective Response Median Progression-
Cohort | Patient Population

Disease Control

Rate (ORR) Free Survival (mPFS) Rate (DCR)
Cohort 2: HER2 Ex20ins 27.8% (95% CI: 18.9- 5.5 months (95% CI: 70.0% (95% CI:
(Post-prior therapy) [1] 38.2) 3.9-5.8) 59.4-79.2)
Cohort 1: EGFR Ex20ins 14.8% (95% CI: 8.9- 4.2 months 68.7%
(Post-prior therapy) [2] [3] 22.6)
Cohort 4: HER2 Ex20ins 39% (45% in 16mg Information missing Information
(Treatment-naive) [3] QD; 30% in 8mg BID) missing
MD Anderson Study 32% (Investigator); 5.5 months 84%
(NCT03066206): EGFR 31% (BICR)

Ex20ins [4] [5]

Impact of Insertion Location on Efficacy
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A critical finding from the research is that the location of the exon 20 insertion heavily influences response to
poziotinib. These insertions are categorized as '"near-loop" (amino acids A767 to P772) or "far-loop"

(beyond P772) [5].

Insertion Objective Response Median Tumor Size Median Progression-Free
Location Rate (ORR) Reduction Survival

Near-loop [2] 46% -25.9% 11.1 months

(4] [5]

Far-loop [2] [4] 0% -9.8% 3.5 months

[5]

This difference is attributed to pozietinib's ability to more effectively bind to the EGFR protein when the

insertion is in the near-loop location, as shown through molecular dynamics simulations [2] [5].

Efficacy vs. Other Approved Therapies

Objective . .
) ) Median Progression-
Therapy (Mechanism) Trial /| Cohort Response Rate .
Free Survival (mPFS)
(ORR)
Poziotinib (TKI) [4] NCT03066206 32% 5.5 months
(Platinum-pretreated)
Mobocertinib (TKI) [2] EXCLAIM (Platinum- 28% 7.3 months
[4] pretreated)
Amivantamab Phase | 40% 8.3 months

(EGFRIMET BiAb) [2] (NCT02609776)
(4]

> Note on Mobocertinib: This drug was withdrawn from the US market due to a lack of confirmed

progression-free survival benefit in subsequent trials [2].

© 2026 Smolecule. All rights reserved. 2/5 Tech Support


https://www.smolecule.com/products/s001711?utm_src=pdf-body
https://www.mdanderson.org/newsroom/poziotinib-is-active-in-egfr-exon-20-mutant-non-small-cell-lung-cancer.h00-159541323.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC12460621/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9667883/
https://www.mdanderson.org/newsroom/poziotinib-is-active-in-egfr-exon-20-mutant-non-small-cell-lung-cancer.h00-159541323.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC12460621/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9667883/
https://www.mdanderson.org/newsroom/poziotinib-is-active-in-egfr-exon-20-mutant-non-small-cell-lung-cancer.h00-159541323.html
https://www.smolecule.com/products/s001711?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC12460621/
https://www.mdanderson.org/newsroom/poziotinib-is-active-in-egfr-exon-20-mutant-non-small-cell-lung-cancer.h00-159541323.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC9667883/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12460621/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9667883/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12460621/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9667883/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12460621/
https://www.smolecule.com/products/s001711?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Reliability Assessment & Statistical Comparison

S m O | e C u | e Specifications & Pricing

Experimental Protocols in Key Studies

¢ Clinical Trial Design (ZENITH20): The ZENITH20 trial (NCT03318939) was a multicenter, multi-
cohort, open-label Phase Il study. Key cohorts included Cohort 1 for EGFR exon 20 insertion
(ex20ins) and Cohort 2 for HER2 ex20ins. Patients received poziotinib at 16 mg once daily. The
primary endpoint was Objective Response Rate (ORR) as assessed by an independent review
committee using RECIST v1.1 criteria. Secondary endpoints included disease control rate, duration of
response, progression-free survival, and safety [1] [2].

¢ Preclinical Modeling (Insertion Location): To investigate the differential efficacy, researchers
generated a panel of Ba/F3 cell lines expressing 22 different near- and far-loop exon 20 insertion
mutations. These cell lines were screened against a panel of EGFR TKIs to determine drug sensitivity
(IC50). Molecular dynamics simulations were used to model the conformational free energy
landscapes of the EGFR kinase domain with different insertions, revealing differences in flexibility and
drug-binding pocket accessibility between near- and far-loop mutants [2].

Mechanism of Action and Insertion Impact

The following diagram illustrates the structural mechanism behind the differential efficacy of pozietinib,

which is central to the trial results.

Safety and Tolerability Profile

The efficacy of poziotinib was accompanied by significant toxicity, largely related to the inhibition of wild-

type EGFR [3].

Adverse Event (Grade 3 or Higher) Rate in ZENITH20 (Cohort 1 & 2)
Rash [1] [3] 48.9% - ~60%
Diarrhea [1] [3] 25.6% - ~60%
Stomatitis/Mucosal Inflammation [1] [3] 24.4% - ~26%

© 2026 Smolecule. All rights reserved. 3/5 Tech Support


https://www.smolecule.com/products/s001711?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/34843401/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12460621/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12460621/
https://www.smolecule.com/products/s001711?utm_src=pdf-body
https://www.smolecule.com/products/s001711?utm_src=pdf-body
https://www.sciencedirect.com/topics/medicine-and-dentistry/poziotinib
https://pubmed.ncbi.nlm.nih.gov/34843401/
https://www.sciencedirect.com/topics/medicine-and-dentistry/poziotinib
https://pubmed.ncbi.nlm.nih.gov/34843401/
https://www.sciencedirect.com/topics/medicine-and-dentistry/poziotinib
https://pubmed.ncbi.nlm.nih.gov/34843401/
https://www.sciencedirect.com/topics/medicine-and-dentistry/poziotinib
https://www.smolecule.com/products/s001711?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Reliability Assessment & Statistical Comparison

S m O | e C u | e Specifications & Pricing

These toxicities were manageable but had significant clinical impact: 76.7% of patients required dose
reductions, and 13.3% permanently discontinued treatment due to adverse events [1] [3]. The high toxicity
and modest benefit profile contributed to the FDA's rejection of peziotinib's marketing application at the end
of 2022 [3].

Conclusion for Research and Development

The ZENITH20 trial data positions poziotinib as a drug with demonstrable antitumor activity in a

difficult-to-treat population. However, its clinical application is defined by two key factors:

e Precision is Paramount: Efficacy is highly dependent on the specific exon 20 insertion location,
suggesting that future trials for similar agents must stratify patients based on structural classifications.

¢ Therapeutic Window is Narrow: Significant toxicity presents a major challenge, though ongoing
research into alternative dosing schedules (e.g., 8 mg twice daily) aims to improve tolerability [3].

For researchers, these findings underscore that even within a specific mutation subgroup like EGFR exon 20,
structural heterogeneity dictates drug sensitivity, necessitating a deeper level of molecular stratification

for successful drug development.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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